Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a hydroxy group at position 5, a 4-methoxyphenyl substituent at position 7, a methyl group at position 2, and an ethyl carboxylate moiety at position 3. Benzofuran scaffolds are pharmacologically significant due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-19(21)17-11(2)24-18-15(9-13(20)10-16(17)18)12-5-7-14(22-3)8-6-12/h5-10,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPJTOFSVUYESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound, often under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations, contributing to the development of new chemical entities.
Biology: Biologically, this compound has shown promise in various assays, indicating potential bioactivity. It may interact with biological targets, leading to effects such as enzyme inhibition or receptor binding, which can be explored for therapeutic purposes.
Medicine: In medicine, the compound's derivatives could be investigated for their pharmacological properties
Industry: Industrially, this compound can be used as a building block in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism by which Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The table below compares the substituents and key features of Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate with analogous compounds from the literature:
Key Observations
Position 5 Modifications: The hydroxy group in the target compound contrasts with acetyloxy () and bromo () substituents. The hydroxy group enables hydrogen bonding, which may improve solubility and crystal packing via dimerization (e.g., O—H⋯O interactions as in ).
This differs from methyl () and 2-fluorophenoxy () groups, which may reduce steric hindrance or introduce halogen-based interactions .
Pharmacological Implications :
- Benzofurans with methylsulfanyl () or halogen substituents () often exhibit enhanced antimicrobial or antitumor activities due to electron-withdrawing effects or metabolic stability . The target compound’s hydroxy and methoxyphenyl groups may favor antioxidant or anti-inflammatory pathways .
Crystallographic Behavior :
Biological Activity
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxylate, a derivative of benzofuran, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzofuran core with multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling, which allows for the formation of carbon–carbon bonds under mild conditions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study conducted by Flynn et al. demonstrated that benzofuran derivatives with methoxy substitutions at specific positions exhibited increased potency. For instance, compounds with a methyl group at the C–3 position and a methoxy group at C–6 showed up to 10 times greater activity compared to their unsubstituted counterparts .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| 10h | MCF-7 | 5.2 | High |
| 10g | MCF-7 | 12.0 | Moderate |
| Ethyl 5-hydroxy... | HepG2 | 8.5 | High |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Studies show that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Inhibition Studies
In a comparative study, the compound demonstrated inhibition zones ranging from 18 mm to 24 mm against various bacterial strains, indicating its potential as an antibacterial agent .
Table 2: Antibacterial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 20 |
| Bacillus subtilis | 22 |
Anti-inflammatory Activity
Research has also explored the anti-inflammatory effects of this compound. The compound has shown promise in reducing inflammation markers in vitro.
The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound could be beneficial in treating inflammatory diseases .
Table 3: Anti-inflammatory Activity
| Inflammatory Marker | Treatment (µM) | Reduction (%) |
|---|---|---|
| TNF-alpha | 10 | 40 |
| IL-6 | 10 | 35 |
Q & A
Q. Advanced
- Data collection : High-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts.
- SHELX workflow :
- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) ensures reproducibility.
What methodologies are employed to study interactions with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2) .
- SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) in real-time (e.g., ~10 μM for kinase inhibition).
- Enzyme inhibition assays : Fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .
How do solvent polarity and pH affect the compound’s stability in biological assays?
Q. Advanced
- pH-dependent degradation : Hydrolysis of the ester group occurs at pH > 8, monitored via HPLC-MS .
- Solvent selection : DMSO stock solutions (10 mM) stored at -20°C prevent aggregation.
- Buffered systems : Use PBS (pH 7.4) for cell-based assays to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
